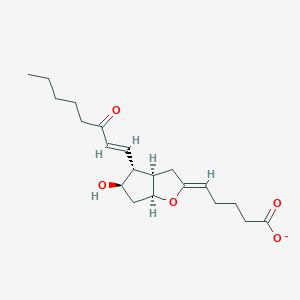
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
Le 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine est un phospholipide caractérisé par sa structure moléculaire unique, qui comprend une chaîne d'acide stéarique et une chaîne d'acide oléique attachées à un squelette de glycérophospho-choline . Ce composé est important dans l'étude de la biophysique des membranes, car il fournit un modèle pour comprendre le comportement des phospholipides à chaîne mixte dans les membranes biologiques .
Mécanisme D'action
Target of Action
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . It primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that influences gene expression by modifying proteins associated with DNA. STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
SOPC inhibits the activity of HDAC3 and the phosphorylation of STAT3 . By inhibiting HDAC3, SOPC prevents the removal of acetyl groups from histones, which can result in a more relaxed chromatin structure and increased gene expression . The inhibition of STAT3 phosphorylation prevents its activation, thereby regulating the transcription of target genes .
Biochemical Pathways
Given its role in inhibiting hdac3 and stat3, it likely impacts pathways related to gene expression and signal transduction . This could include the JAK-STAT signaling pathway, which is involved in processes like cell growth, differentiation, and apoptosis .
Result of Action
SOPC exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells . This is likely due to its ability to alter gene expression and signal transduction through its action on HDAC3 and STAT3 .
Analyse Biochimique
Biochemical Properties
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions. It interacts with enzymes such as phospholipase A2, which hydrolyzes the sn-2 acyl chain, generating lysophosphatidylcholine and free fatty acids . This interaction is essential for the remodeling of membrane phospholipids and the production of bioactive lipid mediators. Additionally, this compound interacts with proteins such as apolipoproteins, which are involved in lipid transport and metabolism . These interactions are crucial for maintaining cellular lipid homeostasis and membrane integrity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis . This compound also impacts gene expression by altering the transcriptional activity of nuclear receptors and transcription factors . Furthermore, this compound plays a role in cellular metabolism by regulating the synthesis and degradation of other lipids, thereby influencing energy production and storage .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to membrane receptors and transporters, facilitating the uptake and distribution of lipids within cells . This compound also acts as a substrate for enzymes such as phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . These reactions are critical for the generation of second messengers involved in signal transduction pathways. Additionally, this compound modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyltransferases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo oxidation and hydrolysis, leading to the formation of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities and may influence cellular functions differently. Long-term studies have shown that this compound can affect cellular processes such as membrane fluidity, signal transduction, and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve membrane fluidity, leading to beneficial effects on cellular functions . At high doses, this compound can induce cytotoxicity and apoptosis, particularly in cells with high metabolic activity . These toxic effects are often associated with the accumulation of lysophosphatidylcholine and free fatty acids, which can disrupt membrane integrity and cellular homeostasis.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine implique généralement l'estérification de la glycérophospho-choline avec de l'acide stéarique et de l'acide oléique. La réaction est effectuée dans des conditions contrôlées pour garantir la fixation positionnelle correcte des acides gras. Le processus implique :
Réaction d'estérification : La glycérophospho-choline est mise à réagir avec de l'acide stéarique et de l'acide oléique en présence d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle : La production industrielle du 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine implique des processus d'estérification à grande échelle avec des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit. Le processus est optimisé pour un rendement et une efficacité élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine subit diverses réactions chimiques, notamment :
Oxydation : La chaîne d'acide oléique peut subir des réactions d'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.
Principaux produits formés :
Produits d'oxydation : Hydroperoxydes, aldéhydes et cétones.
Produits d'hydrolyse : Acide stéarique libre, acide oléique et glycérophospho-choline.
4. Applications de la recherche scientifique
Le 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine est largement utilisé dans la recherche scientifique, notamment :
Biophysique des membranes : Il sert de modèle pour étudier le comportement des phospholipides à chaîne mixte dans les membranes biologiques, y compris la fluidité des membranes, les transitions de phase et les interactions lipide-lipide.
Radeaux lipidiques : La recherche sur les radeaux lipidiques et leur rôle dans la distribution des protéines et les voies de signalisation utilise souvent ce composé.
Membranes artificielles : Il est utilisé dans la construction de membranes lipidiques artificielles pour étudier les aspects fondamentaux des interactions lipide-protéine.
Administration de médicaments : Le composé est utilisé dans le développement de systèmes d'administration de médicaments liposomiques en raison de sa biocompatibilité et de sa capacité à former des bicouches stables.
5. Mécanisme d'action
Le mécanisme d'action du 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine implique son intégration dans les bicouches lipidiques, où il influence les propriétés des membranes telles que la fluidité et le comportement de phase. La chaîne d'acide stéarique, étant saturée, et la chaîne d'acide oléique, étant monoinsaturée, introduisent des variations dans la densité d'emballage et l'épaisseur de la membrane . Cela affecte la distribution et la fonction des protéines membranaires et des voies de signalisation, jouant un rôle crucial dans les processus cellulaires .
Composés similaires :
1-Stéaroyl-2-oléoyl-sn-glycéro-3-phosphocholine (SOPC) : Structure similaire mais avec une fixation positionnelle différente des acides gras.
1-Stéaroyl-2-linoléoyl-sn-glycéro-3-phosphocholine : Contient une chaîne d'acide linoléique au lieu d'une chaîne d'acide oléique.
Unicité : Le 2-Oléoyl-1-stéaroyl-sn-glycéro-3-phosphocholine est unique en raison de sa combinaison spécifique d'une chaîne d'acide gras saturée et d'une chaîne d'acide gras monoinsaturée, qui confère des propriétés distinctes en termes de fluidité des membranes et de comportement de phase . Ceci le rend particulièrement précieux dans les études de la dynamique des membranes et des interactions lipide-protéine .
Applications De Recherche Scientifique
2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is widely used in scientific research, including:
Membrane Biophysics: It serves as a model for studying the behavior of mixed-chain phospholipids in biological membranes, including membrane fluidity, phase transitions, and lipid-lipid interactions.
Lipid Rafts: Research on lipid rafts and their role in protein distribution and signaling pathways often utilizes this compound.
Artificial Membranes: It is employed in constructing artificial lipid membranes to investigate fundamental aspects of lipid-protein interactions.
Drug Delivery: The compound is used in the development of liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.
Comparaison Avec Des Composés Similaires
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC): Similar in structure but with different positional attachment of fatty acids.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid chain instead of an oleic acid chain.
Uniqueness: 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of one saturated and one monounsaturated fatty acid chain, which provides distinct properties in terms of membrane fluidity and phase behavior . This makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .
Propriétés
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335911 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56421-10-4 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


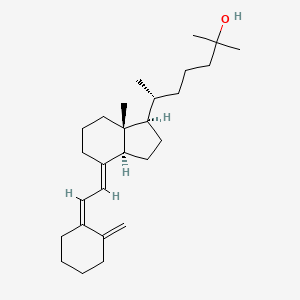

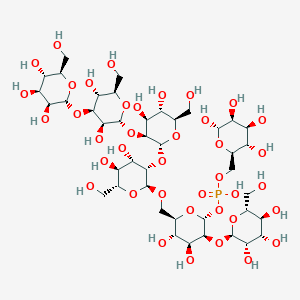

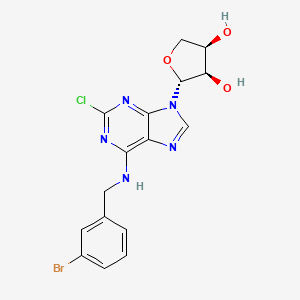
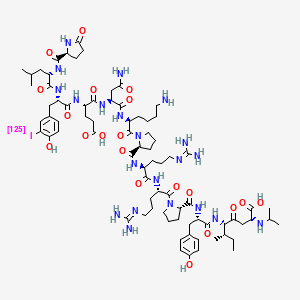
![Calix[5]pyrrole](/img/structure/B1263095.png)
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

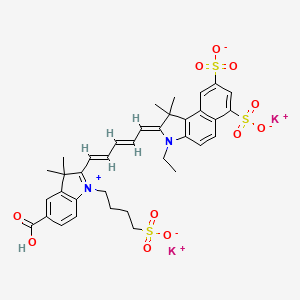
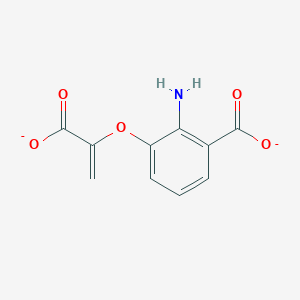

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)
